V1/V2 Receptor Selectivity Ratio: Terlipressin Versus Arginine Vasopressin and F-180
Terlipressin exhibits a V1/V2 receptor selectivity ratio of 6.3 based on Ki values from competitive binding assays using CHO cells expressing human V1 and V2 receptors. In contrast, arginine vasopressin (AVP) demonstrates a selectivity ratio of 1.1, indicating non-selective binding [1]. In a rat portal hypertension model, terlipressin demonstrated a V1/V2 selectivity of 2.2, compared to 1.0 for vasopressin and 858 for the highly selective analog F-180 [2].
| Evidence Dimension | V1/V2 receptor selectivity ratio (Ki-V2 / Ki-V1) |
|---|---|
| Target Compound Data | 6.3 (human receptors); 2.2 (rat model) |
| Comparator Or Baseline | AVP: 1.1 (human); Vasopressin: 1.0 (rat model); F-180: 858 (rat model) |
| Quantified Difference | Terlipressin is 5.7-fold more V1-selective than AVP in human receptors |
| Conditions | CHO cells expressing human V1 and V2 receptors; competitive binding assays with [³H]AVP |
Why This Matters
The intermediate V1/V2 selectivity of terlipressin positions it between non-selective vasopressin and ultra-selective investigational analogs, providing a distinct pharmacological profile that influences both efficacy in portal pressure reduction and risk of V2-mediated adverse effects such as hyponatremia.
- [1] Jamil K, Pappas SC, Devarakonda KR. In vitro binding and receptor-mediated activity of terlipressin at vasopressin receptors V1 and V2. J Exp Pharmacol. 2017;10:1-7. Table 3: Ki (human V1) = 1.1 × 10⁻⁶ M; Ki (human V2) = 6.9 × 10⁻⁶ M; selectivity ratio = 6.3. AVP Ki (human V1) = 8.0 × 10⁻¹⁰ M; Ki (human V2) = 8.5 × 10⁻¹⁰ M; selectivity ratio = 1.1. View Source
- [2] Effects of F-180, a new selective vasoconstrictor peptide, compared with terlipressin and vasopressin on systemic and splanchnic hemodynamics in a rat model of portal hypertension. Hepatology. 1998;27(2):346-353. View Source
